molecular formula C16H11NO4 B1654586 6-Methyl-2-(4-nitrophenyl)chromen-4-one CAS No. 250262-43-2

6-Methyl-2-(4-nitrophenyl)chromen-4-one

Cat. No.: B1654586
CAS No.: 250262-43-2
M. Wt: 281.26 g/mol
InChI Key: CRIYWWZALOCTHL-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-nitrophenyl)chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core substituted with a methyl group at the 6-position and a 4-nitrophenyl group at the 2-position (Fig. 1). Chromenones, or chromones, are oxygen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Structural studies using NMR spectroscopy have revealed dynamic behavior in solution, particularly in dihydroflavanone derivatives, suggesting conformational flexibility in related compounds .

Properties

CAS No.

250262-43-2

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

6-methyl-2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C16H11NO4/c1-10-2-7-15-13(8-10)14(18)9-16(21-15)11-3-5-12(6-4-11)17(19)20/h2-9H,1H3

InChI Key

CRIYWWZALOCTHL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 6-Methyl-2-(4-nitrophenyl)chromen-4-one and analogous chromenones:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings
This compound 6-CH₃, 2-(4-NO₂C₆H₄) C₁₆H₁₁NO₄ 281.27 Enhanced electron-withdrawing effects due to para-nitro group; studied via NMR dynamics .
6-Nitro-2-phenyl-4H-chromen-4-one 6-NO₂, 2-C₆H₅ C₁₅H₉NO₄ 267.24 Stronger electron-withdrawing nitro group at 6-position; higher polarity .
6-Nitro-2-(3-nitrophenyl)-4H-chromen-4-one 6-NO₂, 2-(3-NO₂C₆H₄) C₁₅H₈N₂O₆ 312.23 Dual nitro groups increase acidity and π-π stacking potential .
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 7-OH, 3-(4-OHC₆H₄), 6-OCH₃ C₁₆H₁₂O₅ 284.27 Hydroxyl and methoxy groups enhance hydrogen bonding and antioxidant activity .
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde 6-CH₃, 3-CHO C₁₁H₈O₃ 188.18 Aldehyde group at 3-position enables nucleophilic reactions; exhibits π-π stacking .

Crystallographic and Computational Insights

  • Crystal Packing: Chromenones with nitro groups (e.g., 6-Nitro-2-phenyl-4H-chromen-4-one) often form dense crystal lattices due to dipole-dipole interactions, whereas hydroxylated analogs (e.g., 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) prioritize hydrogen-bonded networks .
  • Molecular Dynamics: NMR studies on dihydroflavanone derivatives (e.g., 6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one) suggest that steric hindrance from the methyl group affects rotational freedom in solution .

Key Research Findings and Gaps

Synthetic Accessibility: this compound is synthesized via Friedel-Crafts acylation or Vilsmeier-Haack reactions, similar to other chromenones .

Pharmacological Data: Limited studies exist on its bioactivity compared to hydroxylated or methoxylated analogs like genistein, which are well-documented for estrogenic and antioxidant effects .

Computational Modeling: Density functional theory (DFT) studies could elucidate electronic differences between nitro- and hydroxy-substituted chromenones, guiding drug design .

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